4-Amino-N-hydroxy-1-methyl-2-oxo-1-azaspiro[4.4]non-3-ene-3-carboximidamide is a chemical compound with the molecular formula and a molecular weight of 224.26 g/mol. This compound is classified as a member of the spirocyclic compounds, specifically featuring an azaspiro structure. It is known for its potential applications in medicinal chemistry and biological research due to its unique structural properties and functional groups.
The synthesis of 4-Amino-N-hydroxy-1-methyl-2-oxo-1-azaspiro[4.4]non-3-ene-3-carboximidamide can be achieved through various methods, typically involving multi-step organic reactions. While specific synthetic routes are not detailed in the available literature, compounds of this nature are often synthesized via:
Technical details regarding reaction conditions, catalysts, and yields are essential for optimizing the synthesis but are not extensively covered in the sources reviewed.
The molecular structure of 4-Amino-N-hydroxy-1-methyl-2-oxo-1-azaspiro[4.4]non-3-ene-3-carboximidamide can be described using various representations:
C1(=C(C2(N(C1=O)C)CCCC2)N)/C(=N/O)/N
PNRJYQYPAUETRO-UHFFFAOYSA-N
The compound features a complex spirocyclic framework that contributes to its biological activity. The presence of both amino and hydroxy groups enhances its potential for interactions with biological targets.
The chemical reactivity of 4-Amino-N-hydroxy-1-methyl-2-oxo-1-azaspiro[4.4]non-3-ene-3-carboximidamide can be explored through various types of reactions:
These reactions are crucial for understanding the compound's behavior in biological systems and its potential modifications for enhanced activity.
Further studies would be necessary to clarify the specific interactions and pathways involved.
Key physical and chemical properties of 4-Amino-N-hydroxy-1-methyl-2-oxo-1-azaspiro[4.4]non-3-ene-3-carboximidamide include:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 224.26 g/mol |
Appearance | Not specified |
Solubility | Not specified |
Melting Point | Not specified |
These properties are vital for determining the compound's behavior in various environments, including solubility in solvents and stability under different conditions.
The potential applications of 4-Amino-N-hydroxy-1-methyl-2-oxo-1-azaspiro[4.4]non-3-ene-3-carboximidamide primarily lie within scientific research, particularly in medicinal chemistry:
CAS No.: 37913-77-2
CAS No.: 10248-74-5
CAS No.: 122525-04-6
CAS No.: 2260930-66-1
CAS No.: 16104-28-2
CAS No.: 68750-24-3